An In-depth Technical Guide to tert-butyl N-[(1S)-1-phenylethyl]carbamate
An In-depth Technical Guide to tert-butyl N-[(1S)-1-phenylethyl]carbamate
This guide offers a comprehensive examination of tert-butyl N-[(1S)-1-phenylethyl]carbamate, a chiral building block of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its molecular structure, physicochemical properties, a robust synthesis protocol, and its strategic applications, grounding all claims in established scientific principles and literature.
Introduction: The Strategic Importance of Chiral Building Blocks
In the landscape of modern medicinal chemistry, the stereochemical identity of a molecule is paramount. Chiral building blocks, such as tert-butyl N-[(1S)-1-phenylethyl]carbamate, are fundamental tools that allow for the precise construction of enantiomerically pure active pharmaceutical ingredients (APIs).[1] The subject of this guide is the N-tert-butoxycarbonyl (Boc) protected form of (S)-1-phenylethylamine, a widely used chiral amine.[] The Boc protecting group serves a critical role: it temporarily masks the nucleophilicity of the amine, enabling chemists to perform reactions on other parts of a molecule without interference.[3] This "protect-react-deprotect" strategy is a cornerstone of multi-step organic synthesis.[4]
This molecule, identified by CAS Number 147169-48-0, combines the stereochemical information of the (S)-1-phenylethylamine backbone with the versatile and acid-labile Boc protecting group, making it an invaluable intermediate in asymmetric synthesis.[5]
Molecular Structure and Physicochemical Properties
The structure of tert-butyl N-[(1S)-1-phenylethyl]carbamate is defined by a central chiral carbon bonded to a phenyl group, a methyl group, a hydrogen atom, and a nitrogen atom which is part of a carbamate functional group. The nitrogen is protected by the sterically bulky tert-butoxycarbonyl group.
// Nodes for atoms C_phenyl_1 [label="C"]; C_phenyl_2 [label="C"]; C_phenyl_3 [label="C"]; C_phenyl_4 [label="C"]; C_phenyl_5 [label="C"]; C_phenyl_6 [label="C"]; C_chiral [label="C*", fontcolor="#EA4335"]; C_methyl [label="CH₃"]; H_chiral [label="H"]; N_amine [label="N", fontcolor="#4285F4"]; H_amine [label="H"]; C_carbonyl [label="C"]; O_carbonyl [label="O", fontcolor="#EA4335"]; O_ester [label="O", fontcolor="#EA4335"]; C_tertbutyl [label="C"]; CH3_tertbutyl_1 [label="CH₃"]; CH3_tertbutyl_2 [label="CH₃"]; CH3_tertbutyl_3 [label="CH₃"];
// Phenyl Ring Edges C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;
// Main Chain Edges C_phenyl_1 -- C_chiral; C_chiral -- C_methyl; C_chiral -- H_chiral [style=dashed]; // Representing stereochemistry C_chiral -- N_amine; N_amine -- H_amine; N_amine -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_tertbutyl; C_tertbutyl -- CH3_tertbutyl_1; C_tertbutyl -- CH3_tertbutyl_2; C_tertbutyl -- CH3_tertbutyl_3; }
Caption: 2D representation of tert-butyl N-[(1S)-1-phenylethyl]carbamate.
The key physicochemical properties of this compound are summarized below. These values are critical for determining appropriate solvents for reactions and purification, as well as for analytical characterization.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(1S)-1-phenylethyl]carbamate | PubChem[5] |
| CAS Number | 147169-48-0 | PubChem[5] |
| Molecular Formula | C₁₃H₁₉NO₂ | PubChem[5] |
| Molecular Weight | 221.29 g/mol | PubChem[5] |
| XLogP3 | 2.8 | PubChem[5] |
| InChIKey | WOIRCKJMSPMDAM-JTQLQIEISA-N | PubChem[5] |
| SMILES | CNC(=O)OC(C)(C)C | PubChem[5] |
Synthesis: The N-Boc Protection Protocol
The synthesis of tert-butyl N-[(1S)-1-phenylethyl]carbamate is a classic example of N-protection, a fundamental transformation in organic chemistry. The most common and efficient method is the reaction of the primary amine, (S)-(-)-1-phenylethylamine, with di-tert-butyl dicarbonate (Boc₂O).[6][7]
The rationale for this choice of reagent is twofold: Boc₂O is an effective and relatively mild electrophile, and the byproducts of the reaction (carbon dioxide and tert-butanol) are volatile and easily removed. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic proton on the amine as it reacts, driving the reaction to completion.
Caption: General experimental workflow for N-Boc protection.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(-)-1-phenylethylamine (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M). Add a suitable base, such as triethylamine (1.2 equiv.).
-
Reaction: Cool the stirred solution to 0 °C using an ice-water bath. To this, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise over 15 minutes.
-
Stirring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to neutralize acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group. ~4.8 ppm (q, 1H): Methine proton (-CH-) adjacent to the phenyl and NH groups. ~4.7 ppm (br s, 1H): NH proton of the carbamate. ~1.4 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group. ~1.3 ppm (d, 3H): Doublet for the methyl group protons, coupled to the methine proton. |
| ¹³C NMR | ~155 ppm: Carbonyl carbon of the carbamate. ~143 ppm: Quaternary aromatic carbon. ~128, 127, 126 ppm: Aromatic CH carbons. ~80 ppm: Quaternary carbon of the tert-butyl group. ~51 ppm: Chiral methine carbon. ~28 ppm: Methyl carbons of the tert-butyl group. ~22 ppm: Methyl carbon adjacent to the chiral center. |
| IR Spectroscopy | ~3350 cm⁻¹: N-H stretch of the carbamate. ~3000-2850 cm⁻¹: C-H stretches (aliphatic and aromatic). ~1690 cm⁻¹: Strong C=O stretch of the carbamate. ~1520 cm⁻¹: N-H bend. ~1160 cm⁻¹: C-O stretch. |
Role in Asymmetric Synthesis and Drug Development
The primary utility of tert-butyl N-[(1S)-1-phenylethyl]carbamate lies in its role as a chiral precursor. The Boc group allows the inherent chirality of the (S)-1-phenylethylamine scaffold to be carried through multiple synthetic steps.
Caption: The protection-modification-deprotection strategy in synthesis.
This strategy is fundamental in the synthesis of complex molecules where controlling stereochemistry is crucial for biological activity.[1] By protecting the amine, chemists can:
-
Perform C-C bond-forming reactions: The protected intermediate can undergo reactions such as alkylations or arylations at other positions without the amine interfering.
-
Modify other functional groups: The stability of the Boc group to a wide range of reagents (bases, nucleophiles, mild reducing/oxidizing agents) allows for extensive molecular editing.[4]
-
Build Peptide Chains: In peptide synthesis, the Boc group is a classic N-terminal protecting group, allowing for the sequential addition of amino acids to build a peptide chain.[3][8]
Once the desired molecular framework is assembled, the Boc group can be cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent), regenerating the free amine in the final structure without disturbing the established stereocenter.
Conclusion
tert-butyl N-[(1S)-1-phenylethyl]carbamate is more than a simple molecule; it is a strategic tool that embodies key principles of modern organic synthesis. Its structure, combining a specific stereocenter with a reliable and versatile protecting group, provides chemists with a powerful building block for the efficient and stereocontrolled synthesis of complex chiral molecules. For researchers in drug discovery and development, a thorough understanding of this and similar intermediates is essential for the rational design and execution of synthetic routes to new therapeutic agents.
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Bode, J. W. et al. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. PMC. Available at: [Link].
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